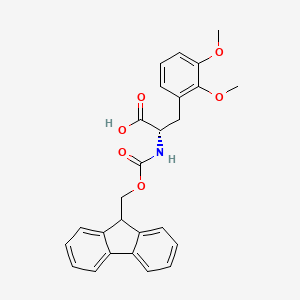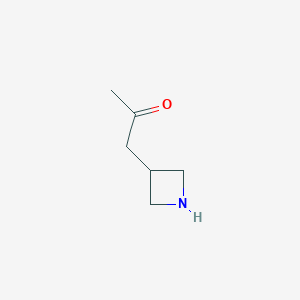
1-(Azetidin-3-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-(Azétidin-3-yl)propan-2-one est un composé chimique appartenant à la classe des azétidines, qui sont des hétérocycles à quatre chaînons contenant de l'azote. Ce composé présente un intérêt considérable en chimie médicinale en raison de ses activités biologiques potentielles et de son rôle de composant de base dans la synthèse de divers produits pharmaceutiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La 1-(Azétidin-3-yl)propan-2-one peut être synthétisée selon plusieurs méthodes. Une approche courante consiste en l'addition aza-Michael d'hétérocycles NH avec des 2-(azétidin-3-ylidène)acétates de méthyle . La matière première, l'(N-Boc-azétidin-3-ylidène)acétate, est obtenue à partir de la (N-Boc)azétidin-3-one par réaction de Horner-Wadsworth-Emmons catalysée par la DBU . Ceci est suivi d'une addition aza-Michael avec des hétérocycles NH pour produire les 3-(acétoxymethyl)azétidines fonctionnalisées cibles .
Méthodes de production industrielle
Les méthodes de production industrielle de la 1-(Azétidin-3-yl)propan-2-one font généralement appel à une synthèse à grande échelle utilisant des voies de synthèse similaires à celles décrites ci-dessus. Le processus est optimisé pour obtenir des rendements et une pureté plus élevés, et implique souvent des réacteurs à écoulement continu et des systèmes automatisés afin de garantir une qualité de production constante.
Analyse Des Réactions Chimiques
Types de réactions
La 1-(Azétidin-3-yl)propan-2-one subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différentes formes réduites.
Substitution : Il peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution : Les réactions de substitution font généralement appel à des réactifs tels que les halogénoalcanes et les nucléophiles dans des conditions basiques ou acides.
Produits principaux
Les produits principaux formés par ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés d'azétidin-3-one, tandis que la réduction peut produire divers alcools d'azétidine.
Applications de la recherche scientifique
La 1-(Azétidin-3-yl)propan-2-one a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme composant de base dans la synthèse de molécules organiques complexes.
Industrie : Le composé est utilisé dans la production de divers intermédiaires chimiques et produits chimiques fins.
Mécanisme d'action
Le mécanisme d'action de la 1-(Azétidin-3-yl)propan-2-one implique son interaction avec des cibles moléculaires telles que la tubuline. Elle inhibe la polymérisation de la tubuline, ce qui entraîne l'arrêt du cycle cellulaire et l'apoptose des cellules cancéreuses . Cette action est similaire à celle des inhibiteurs du site de liaison de la colchicine, qui perturbent la dynamique des microtubules et empêchent la division cellulaire .
Applications De Recherche Scientifique
1-(Azetidin-3-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is utilized in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(Azetidin-3-yl)propan-2-one involves its interaction with molecular targets such as tubulin. It inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This action is similar to that of colchicine-binding site inhibitors, which disrupt microtubule dynamics and prevent cell division .
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(Prop-1-en-2-yl)azétidin-2-one
- 3-Allylazétidin-2-one
- 3-(Buta-1,3-dien-1-yl)azétidin-2-one
Unicité
La 1-(Azétidin-3-yl)propan-2-one est unique en raison de ses caractéristiques structurales spécifiques et de sa capacité à inhiber efficacement la polymérisation de la tubuline. Comparée à des composés similaires, elle présente une activité antiproliférative significative dans diverses lignées cellulaires cancéreuses .
Propriétés
Formule moléculaire |
C6H11NO |
|---|---|
Poids moléculaire |
113.16 g/mol |
Nom IUPAC |
1-(azetidin-3-yl)propan-2-one |
InChI |
InChI=1S/C6H11NO/c1-5(8)2-6-3-7-4-6/h6-7H,2-4H2,1H3 |
Clé InChI |
XNGVZGDETSFQDH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Acetyl(methyl)amino]-1-phenylpropyl acetate](/img/structure/B12285893.png)
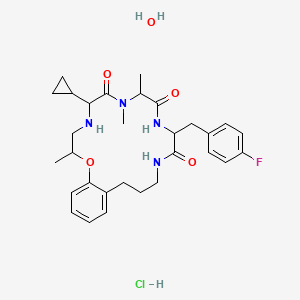



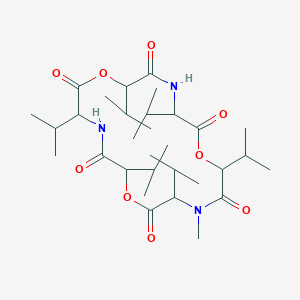
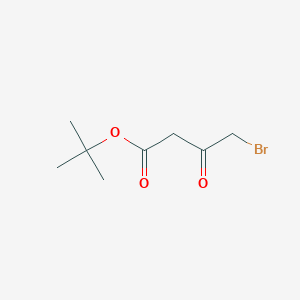

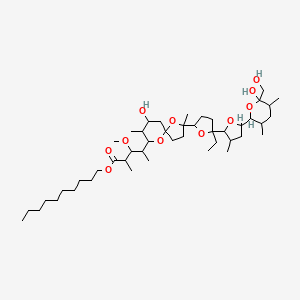
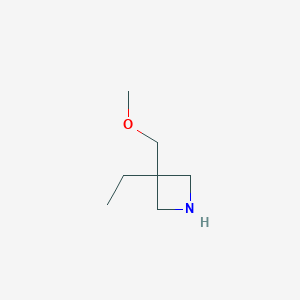
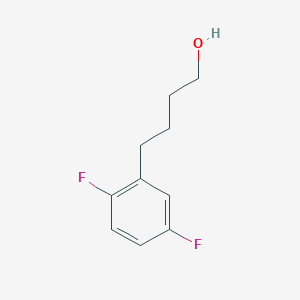
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12285960.png)

